

A Comparative Analysis of Rotational Constants and Molecular Structure: H₂CS vs. H₂CO

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Compound of Interest

Compound Name: Thioformaldehyde

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A detailed guide for researchers and scientists on the structural and rotational properties of **thioformaldehyde** (H₂CS) and formaldehyde (H₂CO), supported by experimental data.

This guide provides a comprehensive comparison of the rotational constants and molecular structures of **thioformaldehyde** (H₂CS) and its oxygen analogue, formaldehyde (H₂CO). The data presented is crucial for researchers in fields such as astrophysics, molecular spectroscopy, and computational chemistry, enabling a deeper understanding of the physical and chemical properties of these fundamental molecules.

Data Presentation: A Side-by-Side Comparison

The rotational constants (A, B, and C) and key structural parameters for both H₂CS and H₂CO are summarized in the tables below for easy reference and comparison. These values have been compiled from various spectroscopic studies.

Table 1: Rotational Constants of H₂CS and H₂CO

| Molecule | A (cm ⁻¹) | B (cm ⁻¹) | C (cm ⁻¹) |
|-------------------|-----------------------|-----------------------|-----------------------|
| H ₂ CS | 9.72718 | 0.59040 | 0.55544 |
| H ₂ CO | 9.405 | 1.295 | 1.134 |

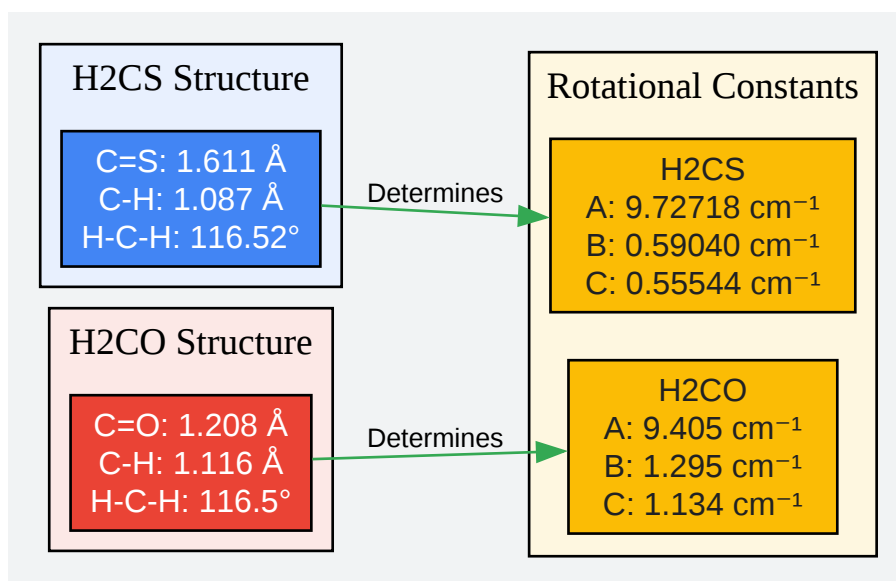
Table 2: Molecular Structure of H₂CS and H₂CO

| Molecule | C=S/C=O Bond Length (Å) | C-H Bond Length (Å) | H-C-H Bond Angle (°) |
|-------------------|-------------------------|---------------------|----------------------|
| H ₂ CS | 1.611[1] | 1.087[1] | 116.52[1] |
| H ₂ CO | 1.208 | 1.116 | 116.5 |

Structural Insights from Rotational Constants

The rotational constants of a molecule are inversely proportional to its moments of inertia. Consequently, they provide valuable information about the molecule's geometry. The substitution of the oxygen atom in formaldehyde with a heavier sulfur atom in **thioformaldehyde** leads to a significant increase in the moments of inertia, which is reflected in the smaller rotational constants of H₂CS compared to H₂CO.

Both H₂CS and H₂CO are asymmetric top molecules, meaning all three of their rotational constants are different.[2][3] However, they are close to the prolate symmetric top limit.



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Caption: Relationship between molecular structure and rotational constants for H₂CS and H₂CO.

Experimental Protocols

The determination of rotational constants and molecular structures for H₂CS and H₂CO relies on high-resolution spectroscopic techniques.

Microwave Spectroscopy

The primary experimental method for obtaining precise rotational constants is microwave spectroscopy. This technique measures the frequencies of rotational transitions in the gas phase.

Experimental Workflow:

- **Sample Preparation:** A gaseous sample of the molecule is introduced into a high-vacuum chamber. For a transient species like **thioformaldehyde**, it is often produced in situ through pyrolysis of a suitable precursor.
- **Microwave Radiation:** The sample is irradiated with microwave radiation of a precisely known and tunable frequency.
- **Detection:** When the frequency of the microwave radiation matches the energy difference between two rotational levels of the molecule, the radiation is absorbed. This absorption is detected, and the frequency is recorded.
- **Spectral Analysis:** The observed transition frequencies are then fitted to a Hamiltonian model for an asymmetric rotor. This fitting process yields the rotational constants (A, B, and C) and centrifugal distortion constants.

Numerous rotational transitions for both H₂CS and H₂CO have been measured with high accuracy, with some studies extending into the terahertz frequency region.^{[3][4]}

Structure Determination

The experimentally determined rotational constants for the primary molecule and its isotopologues (e.g., H₂C³⁴S, D₂CS) are used to determine the molecular structure. By analyzing the changes in the moments of inertia upon isotopic substitution, the positions of the atoms within the molecule can be precisely calculated, leading to the determination of bond lengths and bond angles. Quantum-chemical calculations are also employed to complement the experimental data and to derive semi-empirical equilibrium structural parameters.^[2]

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